![molecular formula C14H12O2SSe2 B12566832 [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol CAS No. 200508-92-5](/img/structure/B12566832.png)
[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol: is an organic compound that features a unique structure combining thiene and selenophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol typically involves the cyclization of terminal alkynes with elemental selenium. This reaction is catalyzed by copper and proceeds via a [2+2+1] cyclization mechanism . The reaction conditions are mild, and the process is highly regioselective, ensuring the formation of the desired product with high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure consistency and purity of the product, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiene or selenophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or selenoxides, while reduction could produce alcohols or thiols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology: The compound’s potential biological applications are still under investigation. Its ability to interact with biological molecules could make it useful in drug development or as a probe in biochemical studies.
Industry: In industry, this compound could be used in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mecanismo De Acción
The mechanism by which [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol exerts its effects involves its interaction with molecular targets through its thiene and selenophene rings. These interactions can influence various pathways, depending on the specific application. For example, in organic electronics, the compound’s structure allows it to participate in charge transfer processes, enhancing the performance of electronic devices.
Comparación Con Compuestos Similares
Thienylmethanol: Similar in structure but lacks the selenophene rings.
Selenophenylmethanol: Contains selenophene rings but lacks the thiene rings.
Thienylselenophene: Combines thiene and selenophene rings but does not have the dimethanol functionality.
Uniqueness: [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol is unique due to its combination of thiene and selenophene rings with dimethanol functionality. This unique structure imparts specific electronic and chemical properties that are not found in similar compounds, making it valuable for specialized applications in materials science and organic electronics.
Propiedades
Número CAS |
200508-92-5 |
|---|---|
Fórmula molecular |
C14H12O2SSe2 |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
[5-[5-[5-(hydroxymethyl)selenophen-2-yl]thiophen-2-yl]selenophen-2-yl]methanol |
InChI |
InChI=1S/C14H12O2SSe2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 |
Clave InChI |
KCDSHLZOSKKQJM-UHFFFAOYSA-N |
SMILES canónico |
C1=C([Se]C(=C1)C2=CC=C(S2)C3=CC=C([Se]3)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
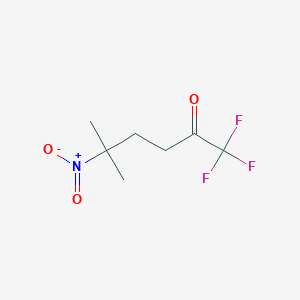
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
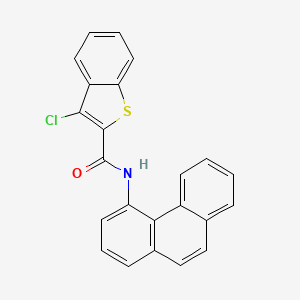
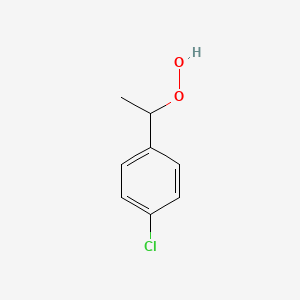
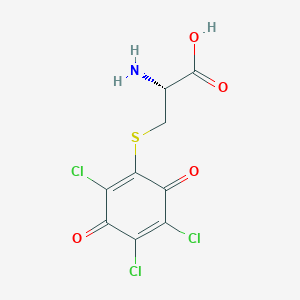
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)

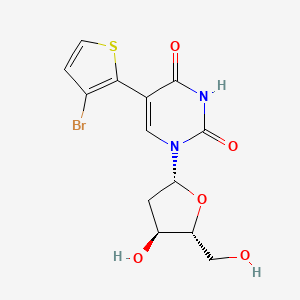
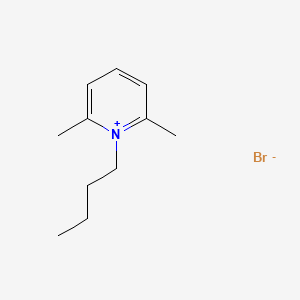
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
